4-Ethyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with an ethyl group at the 4-position and a piperazine ring at the 6-position. This compound is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features contribute to its biological activity, making it a subject of interest in various scientific fields, including chemistry and pharmacology.
The compound is classified as a pyrimidine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of the piperazine moiety enhances its pharmacological properties, allowing for interactions with various biological targets. 4-Ethyl-6-(piperazin-1-yl)pyrimidine is primarily sourced from synthetic routes involving cyclization reactions of substituted amines and halogenated pyrimidines .
The synthesis of 4-Ethyl-6-(piperazin-1-yl)pyrimidine typically involves several key steps:
4-Ethyl-6-(piperazin-1-yl)pyrimidine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Ambient temperature |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Sodium hydride | Polar aprotic solvent |
These reactions yield various products depending on specific conditions applied during synthesis.
The mechanism of action for 4-Ethyl-6-(piperazin-1-yl)pyrimidine primarily revolves around its role as an acetylcholinesterase inhibitor. By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism underlies its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease .
The physical properties include aspects such as melting point, boiling point, solubility, and stability under various conditions. Specific data on these properties may vary based on experimental conditions but are generally essential for determining handling and application protocols.
Chemical properties encompass reactivity with other substances and stability under different environmental conditions. These properties are critical for understanding how 4-Ethyl-6-(piperazin-1-yl)pyrimidine behaves in biological systems or industrial processes .
4-Ethyl-6-(piperazin-1-yl)pyrimidine has several notable applications in scientific research:
This hybrid heterocyclic compound integrates two privileged medicinal chemistry motifs: a 6-ethyl substituted pyrimidine ring and a piperazine moiety connected at the pyrimidine's 6-position. The molecular architecture combines electron-rich nitrogen atoms with hydrophobic regions, creating a versatile scaffold capable of diverse biological interactions. Its balanced physicochemical properties enable interactions with various enzyme classes and receptors, while the synthetic accessibility of both ring systems facilitates extensive structural diversification for lead optimization campaigns [4] [8].
4-Ethyl-6-(piperazin-1-yl)pyrimidine belongs to the aminopyrimidine chemical family, characterized by a six-membered diazine ring with an amine substitution. The core pyrimidine ring contains nitrogen atoms at positions 1 and 3, with an ethyl group at position 4 and the piperazinyl group attached via a carbon-nitrogen bond at position 6. This connectivity differentiates it from isomeric structures like 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7) where attachment occurs at the electron-deficient C2 position [7].
Table 1: Nomenclature and Identifiers of 4-Ethyl-6-(piperazin-1-yl)pyrimidine and Related Structures
Compound Name | Systematic Name | CAS Registry | Molecular Formula |
---|---|---|---|
4-Ethyl-6-(piperazin-1-yl)pyrimidine | 6-Ethyl-4-(piperazin-1-yl)pyrimidine* | Not specified | C₁₀H₁₆N₄ |
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate | - | - | C₁₀H₁₈Cl₂N₄O (hydrate salt) [2] |
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | - | 883540-07-6 | C₁₁H₁₈N₄ |
2-(Piperazin-1-yl)pyrimidine | - | 20980-22-7 | C₈H₁₂N₄ [7] |
* Numbering follows IUPAC pyrimidine conventions where substituents receive lowest possible numbers
The structure exhibits tautomerism potential at N1-H positions and conformational flexibility in the piperazine ring (chair-boat transitions). Key bond distances include the C6-Npiperazine bond (approximately 1.34 Å) showing partial double-bond character due to resonance donation from the piperazine nitrogen. The ethyl group at C4 adopts a planar conformation with the pyrimidine ring, enhancing hydrophobic interactions [4] [5].
Table 2: Calculated Molecular Properties
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 192.26 g/mol | Optimal for CNS permeability |
Hydrogen Bond Acceptors | 4 | Facilitates target binding |
Hydrogen Bond Donors | 1 (piperazine NH) | Modulates solubility |
Topological Polar Surface Area (TPSA) | 38.7 Ų | Balanced membrane permeability |
Calculated LogP (cLogP) | 1.2 | Moderate lipophilicity |
Rotatable Bonds | 2 (ethyl C-C, C6-N) | Conformational flexibility |
The synthesis of piperazinyl-pyrimidine hybrids emerged during the golden age of heterocyclic chemistry (1960s-1980s) as researchers explored nitrogen-rich scaffolds for pharmaceutical applications. Early routes involved nucleophilic aromatic substitution (SNAr) where 4,6-dichloropyrimidine underwent sequential displacement: first with ethylmagnesium bromide (introducing the ethyl group), then with unprotected piperazine. However, these methods suffered from regioselectivity issues and required protection/deprotection strategies to prevent over-alkylation of the piperazine [4].
The 1990s saw transition metal-catalyzed coupling approaches using palladium-catalyzed amination (Buchwald-Hartwig). This allowed direct coupling of 6-chloro-4-ethylpyrimidine with piperazine under milder conditions (80-100°C vs. 150°C for classical SNAr) with improved yields (75-90% vs. 40-60%). Concurrently, multicomponent reactions gained traction, particularly the microwave-assisted condensation of ethyl acetoacetate, amidines, and N-aminoethylpiperazine, enabling single-pot construction of the hybrid scaffold [4].
Key milestones include:
These synthetic advances paralleled the discovery of biological activities in related scaffolds, such as the antihypertensive effects observed in pyrimido[1,2-a]pyrimidines and the antiviral potential of dipyridamole analogs (pyrimido[5,4-d]pyrimidines) [4] [8].
The 4-ethyl-6-(piperazin-1-yl)pyrimidine scaffold serves as a versatile pharmacophore with demonstrated utility across multiple therapeutic areas. Its significance stems from three key attributes:
(1) **Target Compatibility: The planar pyrimidine ring mimics purine/pyrimidine bases, enabling interactions with kinase ATP pockets and GPCR nucleotide-binding domains. The piperazine moiety provides a protonatable nitrogen (pKa ~7.5-8.5) that forms salt bridges with aspartate/glutamate residues in biological targets. This dual functionality explains its prevalence in kinase inhibitors (e.g., imatinib-inspired designs) and CNS agents targeting monoamine receptors [4] [8].
Table 3: Lead Optimization Strategies Using the 4-Ethyl-6-(piperazin-1-yl)pyrimidine Core
Modification Site | Structural Variation | Biological Impact | Example Derivatives |
---|---|---|---|
Piperazine N4' | Acylation / Sulfonylation | Enhanced receptor selectivity; Improved pharmacokinetics | 4-(4-Acetylpiperazin-1-yl)-6-ethylpyrimidine |
Pyrimidine C2 | Amino / Alkoxy substitution | Increased hydrogen bonding; Potency boosts | 2-Morpholino-4-ethyl-6-(piperazin-1-yl)pyrimidine |
Pyrimidine C5 | Halogen / Aryl substitution | Improved target occupancy; Allosteric modulation | 5-Bromo-4-ethyl-6-(piperazin-1-yl)pyrimidine |
Ethyl Group | Bioisosteric replacement (cyclopropyl, CF₃) | Metabolic stabilization; Altered steric profile | 4-(Trifluoromethyl)-6-(piperazin-1-yl)pyrimidine |
(2) **ADMET Optimization Vector: The piperazine nitrogen serves as a synthetic handle for property modulation:
(3) **Privileged Scaffold for Antivirals: Recent applications include:
The scaffold's modularity enables scaffold hopping to bioisosteres like thieno[2,3-d]pyrimidines (e.g., CID 830961: 6-Ethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine) where the benzene ring fusion enhances stacking interactions with aromatic residues in enzyme binding pockets [1] [3]. Current research explores PROTAC conjugates using the piperazine nitrogen to link E3 ligase recruiters (e.g., thalidomide analogs), leveraging the pyrimidine's kinase affinity to achieve targeted protein degradation [4] [8].
Table 4: Key Derivatives and Their Therapeutic Applications
Derivative Structure | Biological Target | Therapeutic Area | Lead Status |
---|---|---|---|
4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine | Dopamine D3 receptor | Neuropsychiatric disorders | Preclinical optimization [3] |
1-Cyclopropyl-6-ethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidin-2(1H)-one | EGFR T790M mutant | Non-small cell lung cancer | Candidate selection [1] |
4-Ethyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine | Serotonin 5-HT1A/5-HT7 | Depression | Phase I [5] |
Future directions include exploiting the scaffold for multitarget ligands (e.g., dual AChE/MAO-B inhibitors for Alzheimer's) and diagnostic imaging agents via incorporation of positron-emitting isotopes (e.g., ¹¹C at the ethyl group or piperazine N-atoms) [4] [8]. The continued evolution of this scaffold demonstrates how strategic integration of complementary heterocycles generates versatile templates addressing diverse challenges in modern drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: